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Abstract
Orvepitant Maleate (formerly GW823296) is a potent, selective, and orally bioavailable

antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand,

substance P, is implicated in a variety of physiological processes, including inflammation, pain

transmission, and central nervous system disorders. This technical guide provides a

comprehensive overview of the pharmacology of Orvepitant Maleate, summarizing its

mechanism of action, pharmacodynamic properties, and clinical findings. The information is

presented to support further research and development efforts in therapeutic areas where NK1

receptor antagonism is a promising strategy.

Introduction
The tachykinin family of neuropeptides and their receptors play a crucial role in

neurotransmission. Among these, the interaction between substance P and the neurokinin-1

(NK1) receptor is a key pathway in modulating pain, inflammation, and mood. Orvepitant
Maleate is a non-peptide small molecule designed to be a highly selective antagonist for the

human NK1 receptor, thereby blocking the downstream effects of substance P. Its ability to

cross the blood-brain barrier has made it a candidate for treating both central and peripheral

conditions. This document details the core pharmacological characteristics of Orvepitant
Maleate.
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Mechanism of Action
Orvepitant is a competitive antagonist at the NK1 receptor.[1] By binding to the receptor, it

prevents the endogenous ligand, substance P, from activating it. This blockade inhibits the

intracellular signaling cascade that is normally initiated by substance P binding.

Neurokinin-1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR).[2] Its activation by substance P

primarily leads to the stimulation of Gq and Gs heterotrimeric proteins.[2][3] This initiates a

cascade of intracellular events, including the activation of phospholipase C, which in turn leads

to the production of inositol triphosphate (IP3) and an increase in intracellular calcium

concentrations.[2] The Gs pathway activation stimulates adenylyl cyclase, leading to an

increase in cyclic AMP (cAMP). These second messengers activate various downstream

protein kinases, ultimately leading to physiological responses such as neuronal excitation,

inflammation, and smooth muscle contraction. Orvepitant, by blocking the initial binding of

substance P, prevents the initiation of this signaling cascade.
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Figure 1: Orvepitant's Antagonistic Action on the NK1 Receptor Pathway.

Pharmacodynamics
The pharmacodynamic profile of Orvepitant Maleate is characterized by its high affinity and

functional antagonism of the NK1 receptor.
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In Vitro Studies
Parameter Value Description

Binding Affinity (pKi) 10.2
For human neurokinin-1

receptor.

Functional Antagonism (pKB) 10.3

In a functional assay

measuring inhibition of

substance P-induced cytosolic

Ca²⁺ release in hNK1-CHO

cells.

Table 1: In Vitro Pharmacodynamic Properties of Orvepitant Maleate

In Vivo Studies
A Positron Emission Tomography (PET) study in human volunteers demonstrated that oral

doses of 30-60 mg/day of Orvepitant resulted in over 99% occupancy of central NK1 receptors

for at least 24 hours. Preclinical studies in marmosets showed a dose-dependent reduction in

anxious postures, suggesting anxiolytic-like effects.

Pharmacokinetics
Detailed human pharmacokinetic parameters for Orvepitant Maleate are not extensively

published. A Phase 1 clinical trial (NCT00511654) was conducted to evaluate the safety,

tolerability, and pharmacokinetics after repeated oral doses in healthy subjects, but quantitative

results such as Cmax, Tmax, and half-life are not publicly available. The pharmacokinetic

profile is reported to support once-daily dosing.
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Parameter Value

Maximum Plasma Concentration (Cmax) Data not available

Time to Maximum Plasma Concentration (Tmax) Data not available

Plasma Half-life (t½) Data not available

Bioavailability Data not available

Metabolism Data not available

Excretion Data not available

Table 2: Human Pharmacokinetic Parameters of Orvepitant Maleate

Clinical Studies
Orvepitant has been evaluated in several Phase 2 clinical trials for chronic cough and major

depressive disorder.

Chronic Cough
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Study Phase N Dosing Key Findings

VOLCANO-1 2 (pilot) 13
30 mg once daily

for 4 weeks

Statistically

significant

improvement in

objective daytime

cough frequency.

VOLCANO-2 2b 315

10, 20, 30 mg

once daily for 12

weeks

30 mg dose

showed

statistically

significant

improvements in

patient-reported

outcomes

(Leicester Cough

Questionnaire,

Cough Severity

VAS, Urge-to-

Cough VAS).

The primary

endpoint of

awake cough

frequency was

not met in the full

analysis set.

IPF-COMFORT 2 80 10 mg and 30

mg once daily

(crossover)

30 mg dose

resulted in

statistically

significant

improvements in

coughing

severity scores

and other

patient-reported

outcomes in

patients with

Idiopathic
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Pulmonary

Fibrosis. The 10

mg dose was not

effective.

Table 3: Summary of Clinical Trials of Orvepitant in Chronic Cough

Major Depressive Disorder
Two Phase 2 studies (Study 733 and Study 833) evaluated Orvepitant at doses of 30 mg/day

and 60 mg/day for 6 weeks in patients with major depressive disorder.

Study N Key Findings

Study 733 328

Demonstrated efficacy on the

primary endpoint (change from

baseline in 17-item HAM-D

total score at Week 6) for both

30 mg and 60 mg doses.

Study 833 345

Did not show statistical

significance on the primary

endpoint.

Table 4: Summary of Clinical Trials of Orvepitant in Major Depressive Disorder

Experimental Protocols
Detailed protocols for the specific experiments conducted with Orvepitant are not fully available

in the public domain. The following sections describe representative methodologies for the key

assays used to characterize NK1 receptor antagonists.

NK1 Receptor Binding Assay (Representative Protocol)
This assay determines the affinity of a compound for the NK1 receptor by measuring its ability

to displace a radiolabeled ligand.
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Figure 2: Workflow for a Representative NK1 Receptor Binding Assay.

Intracellular Calcium Mobilization Assay (Representative
Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases

in intracellular calcium.
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Figure 3: Workflow for a Representative Calcium Mobilization Assay.

PET Imaging for Receptor Occupancy (Representative
Protocol)
This in vivo imaging technique quantifies the extent to which a drug binds to its target receptor

in the brain.
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Figure 4: Workflow for a Representative PET Receptor Occupancy Study.

Conclusion
Orvepitant Maleate is a well-characterized, potent, and selective NK1 receptor antagonist with

demonstrated target engagement in the central nervous system. Clinical studies have provided

evidence of its potential therapeutic utility in chronic cough, particularly at a 30 mg daily dose,

although efficacy in major depressive disorder is less clear. Further research is warranted to

fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in larger patient

populations for specific indications. The data presented in this whitepaper provide a solid
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foundation for drug development professionals and researchers interested in the therapeutic

potential of NK1 receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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